molecular formula C22H27N5O2S B15100349 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(6-ethyl-2-me thylphenyl)acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(6-ethyl-2-me thylphenyl)acetamide

Cat. No.: B15100349
M. Wt: 425.5 g/mol
InChI Key: ALUWMMKQASVYKL-UHFFFAOYSA-N
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Description

The compound 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(6-ethyl-2-methylphenyl)acetamide features a 1,2,4-triazole core with key substituents:

  • Position 5: 3-(Methylethoxy)phenyl (isopropoxy-substituted phenyl), contributing to lipophilicity and steric bulk.
  • Thioether linkage (–S–): Connects the triazole to an acetamide moiety.
  • N-Substituent: 6-Ethyl-2-methylphenyl, offering steric hindrance and modulating solubility.

This structural framework is common in medicinal chemistry for targeting enzymes or receptors involved in inflammation, microbial infections, or metabolic disorders.

Properties

Molecular Formula

C22H27N5O2S

Molecular Weight

425.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C22H27N5O2S/c1-5-16-9-6-8-15(4)20(16)24-19(28)13-30-22-26-25-21(27(22)23)17-10-7-11-18(12-17)29-14(2)3/h6-12,14H,5,13,23H2,1-4H3,(H,24,28)

InChI Key

ALUWMMKQASVYKL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(6-ethyl-2-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation:

    Amidation: The final step involves the coupling of the triazole-thioether intermediate with an acyl chloride or anhydride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the specific functional groups reduced.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(6-ethyl-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and thioether group are critical for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name Triazole Substituents Acetamide Substituent Key Biological Activity References
Target Compound 4-amino, 5-(3-(methylethoxy)phenyl) N-(6-ethyl-2-methylphenyl) Not explicitly reported
2-[[4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2,6-dimethylphenyl)acetamide 4-amino, 5-(3-chlorophenyl) N-(2,6-dimethylphenyl) Anti-inflammatory potential
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(substituted-phenyl)acetamide derivatives 4-amino, 5-(furan-2-yl) Varied N-phenyl groups Anti-exudative (AEA) activity
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-ethyl, 5-(thiophen-2-yl) N-(4-fluorophenyl) Undisclosed
2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(6-methyl-2-benzothiazolyl)phenyl]acetamide 4-amino, 5-(3-ethoxyphenyl) N-(4-benzothiazolylphenyl) Undisclosed
Key Observations:
  • Electron-Withdrawing vs.
  • Heterocyclic Substituents : Furan-2-yl () and thiophen-2-yl () substituents introduce aromatic heterocycles, which may alter π-π stacking interactions or binding affinity to targets like cyclooxygenase (COX) enzymes .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Compound Name LogP* (Predicted) Solubility (mg/mL) Melting Point (°C) References
Target Compound ~3.5 <0.1 (PBS, pH 7.4) Not reported
2-[[4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2,6-dimethylphenyl)acetamide ~3.8 <0.1 220–225
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(2-methyl-5-nitrophenyl)acetamide (Compound 15) ~2.9 0.3 (DMSO) 207–208.5
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ~3.2 0.2 (DMSO) Not reported

*LogP values estimated using Molinspiration or similar tools.

Key Observations:
  • Lipophilicity : The target compound’s methylethoxy group likely reduces LogP compared to the 3-chlorophenyl analogue (), balancing membrane permeability and aqueous solubility .
  • Solubility : Compounds with polar substituents (e.g., 5-nitrophenyl in ) show improved solubility in DMSO but may face challenges in aqueous media .

Biological Activity

The compound 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(6-ethyl-2-methylphenyl)acetamide is a complex organic molecule that presents significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological effects.

Chemical Structure and Properties

This compound features a unique combination of functional groups, including an amine , a triazole ring , and various aromatic substituents. Its structural complexity allows for multiple interactions within biological systems, enhancing its potential efficacy against various targets.

Key Features

FeatureDescription
Chemical Structure Contains a triazole ring and an acetamide group
Functional Groups Amine, thioether, methoxy, and ethoxy substituents
Molecular Weight Approximately 400 g/mol (exact value to be determined based on specific structural data)

Biological Activities

Preliminary studies indicate that this compound exhibits significant biological activities in several areas:

  • Antimicrobial Activity : The triazole moiety is known for its antifungal properties, suggesting potential applications against fungal infections.
  • Antiviral Properties : Similar compounds have shown efficacy as inhibitors of viral replication, particularly against HIV and other viruses.
  • Anticancer Potential : The presence of the aromatic amine may contribute to cytotoxic effects on cancer cells through apoptosis induction.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the triazole ring or substituents can significantly influence potency and selectivity.

Case Studies

  • HIV Inhibition : A study on related triazole derivatives demonstrated that specific substitutions on the phenyl rings enhanced antiviral activity. Compounds with electron-withdrawing groups showed improved binding affinity to viral proteins .
  • Cytotoxicity in Cancer Cells : Research indicated that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF-7). The mechanism involved the disruption of cell cycle progression and induction of apoptosis .

Synthesis Methods

The synthesis of this compound can be achieved through several pathways:

  • Condensation Reactions : Utilizing starting materials such as substituted phenylacetic acids and triazole derivatives.
  • Thioether Formation : Employing thiol-reactive intermediates to introduce the thioether linkage effectively.

Interaction Studies

The interactions of this compound within biological systems are critical for understanding its pharmacodynamics. Studies utilizing surface plasmon resonance (SPR) have shown that the compound can bind effectively to target proteins involved in disease pathways, suggesting a mechanism of action that warrants further investigation .

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